3-(1-naphthalenylcarbonyl)-1H-indazole-1-pentanoicacid
Overview
Description
THJ2201 N-pentanoic acid metabolite (CRM) is a certified reference material that is structurally categorized as a synthetic cannabinoid. It is an expected metabolite of THJ2201, where the terminal alkyl fluoride has been replaced with a carboxyl group. This compound is primarily used in research and forensic applications to study the metabolism and effects of synthetic cannabinoids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of THJ2201 N-pentanoic acid metabolite involves several steps, starting from the parent compound THJ2201. The key transformation is the replacement of the terminal alkyl fluoride with a carboxyl group. This can be achieved through a series of organic reactions, including:
Hydrolysis: The terminal alkyl fluoride group in THJ2201 is hydrolyzed to form a carboxylic acid group.
Oxidation: The intermediate product is further oxidized to ensure complete conversion to the carboxylic acid form.
Industrial Production Methods
Industrial production of THJ2201 N-pentanoic acid metabolite follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large quantities of THJ2201 are subjected to hydrolysis and oxidation reactions in batch reactors.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
THJ2201 N-pentanoic acid metabolite undergoes various chemical reactions, including:
Oxidation: Conversion of intermediate products to carboxylic acids.
Reduction: Potential reduction of the carboxylic acid group to alcohols under specific conditions.
Substitution: Possible substitution reactions at the indazole ring or naphthalenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, dichloromethane, water.
Major Products
The major product of these reactions is the THJ2201 N-pentanoic acid metabolite itself, with potential side products depending on the reaction conditions and reagents used.
Scientific Research Applications
THJ2201 N-pentanoic acid metabolite is used extensively in scientific research, including:
Chemistry: Studying the chemical properties and reactivity of synthetic cannabinoids.
Biology: Investigating the metabolic pathways and biological effects of synthetic cannabinoids in various organisms.
Medicine: Exploring potential therapeutic applications and toxicological effects.
Mechanism of Action
The mechanism of action of THJ2201 N-pentanoic acid metabolite involves its interaction with cannabinoid receptors in the body. The compound binds to these receptors, mimicking the effects of natural cannabinoids. This interaction triggers a cascade of molecular events, leading to various physiological and psychological effects. The primary molecular targets are the CB1 and CB2 receptors, which are part of the endocannabinoid system.
Comparison with Similar Compounds
Similar Compounds
THJ2201: The parent compound, which contains a terminal alkyl fluoride group instead of a carboxyl group.
AM2201: Another synthetic cannabinoid with a similar structure but different substituents.
JWH-018: A well-known synthetic cannabinoid with a different core structure but similar pharmacological effects.
Uniqueness
THJ2201 N-pentanoic acid metabolite is unique due to its specific structural modification, which allows for detailed studies of its metabolic pathways and effects. This compound provides valuable insights into the metabolism of synthetic cannabinoids and helps in developing analytical methods for their detection .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
5-[3-(naphthalene-1-carbonyl)indazol-1-yl]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c26-21(27)14-5-6-15-25-20-13-4-3-11-19(20)22(24-25)23(28)18-12-7-9-16-8-1-2-10-17(16)18/h1-4,7-13H,5-6,14-15H2,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOOYUZHRQLPHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=NN(C4=CC=CC=C43)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301342684 | |
Record name | 5-[3-(1-Naphthoyl)-1H-indazol-1-yl]pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301342684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1850409-18-5 | |
Record name | 5-[3-(1-Naphthoyl)-1H-indazol-1-yl]pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301342684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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